molecular formula C15H18N2O B1451703 [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine CAS No. 22540-58-5

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Cat. No. B1451703
CAS RN: 22540-58-5
M. Wt: 242.32 g/mol
InChI Key: YTGVMSUUFXOHII-UHFFFAOYSA-N
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Description

The compound “[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine” is an organic compound that contains a pyridine ring and a phenyl ring, both of which are common structures in many organic compounds . The methoxy group attached to the phenyl ring and the amine group attached to the pyridine ring may confer unique properties to this compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a phenyl ring, a methoxy group, and an amine group . The spatial orientation of these groups could affect the compound’s properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the phenyl ring, the methoxy group, and the amine group . The pyridine ring and the phenyl ring are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions and other types of reactions. The amine group can act as a nucleophile or a base in various reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring, the phenyl ring, the methoxy group, and the amine group could affect the compound’s polarity, solubility, stability, and other properties .

Scientific Research Applications

Novel Mu-Opioid Receptor Agonists

Research into compounds structurally similar to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, such as Oliceridine (TRV130), highlights their use as novel mu-opioid receptor agonists. Oliceridine is designed to selectively activate G protein and β-arrestin signaling pathways, offering analgesic benefits akin to pure opioid agonists while minimizing related adverse effects. This points towards potential applications in developing new analgesic therapies with reduced side effects (Urits et al., 2019).

Analysis of Carcinogenic Compounds

Compounds structurally related to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, such as heterocyclic aromatic amines, are studied for their carcinogenic potential in various matrices, including foodstuff and biological samples. Advanced analytical techniques like liquid chromatography coupled with mass spectrometry are employed for sensitive and selective analysis. This suggests a potential application in the field of food safety and toxicology to understand and mitigate carcinogenic risks from dietary sources (Teunissen et al., 2010).

Biomarkers in Tobacco and Cancer Research

Studies on human urinary carcinogen metabolites, including those structurally akin to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, serve as biomarkers in tobacco and cancer research. These compounds, derived from carcinogens specific to tobacco products, offer insights into carcinogen dose, exposure differentiation, and metabolic processing in humans, highlighting their utility in assessing the impact of tobacco on health (Hecht, 2002).

Food-derived Heterocyclic Amines and Breast Cancer

The review of food-derived heterocyclic amines (HAs) underscores the potential etiological role of these compounds, similar in structure or activity to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, in human breast cancer. Their formation in cooked meats and subsequent DNA adduct formation in the mammary gland suggest a need for further research into dietary factors and mammary carcinogenesis (Snyderwine, 1994).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As with any chemical compound, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the synthesis, properties, reactivity, and potential applications of this compound. This could include investigating its potential biological activity and developing methods for its synthesis .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-18-15-7-5-13(6-8-15)12-16-11-9-14-4-2-3-10-17-14/h2-8,10,16H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGVMSUUFXOHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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